Cas no 1270354-33-0 (2-amino-2-(thiophen-3-yl)propan-1-ol)

2-amino-2-(thiophen-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(thiophen-3-yl)propan-1-ol
- EN300-1856481
- 1270354-33-0
- SCHEMBL7569836
- AKOS006343344
-
- インチ: 1S/C7H11NOS/c1-7(8,5-9)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3
- InChIKey: JHYHCLPBWNHOFQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(C)(CO)N
計算された属性
- せいみつぶんしりょう: 157.05613515g/mol
- どういたいしつりょう: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 74.5Ų
2-amino-2-(thiophen-3-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856481-0.25g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1856481-5g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1856481-10g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1856481-0.1g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1856481-1g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1856481-2.5g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1856481-5.0g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1856481-1.0g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1856481-0.05g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1856481-10.0g |
2-amino-2-(thiophen-3-yl)propan-1-ol |
1270354-33-0 | 10g |
$5528.0 | 2023-06-02 |
2-amino-2-(thiophen-3-yl)propan-1-ol 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
2-amino-2-(thiophen-3-yl)propan-1-olに関する追加情報
Comprehensive Overview of 2-amino-2-(thiophen-3-yl)propan-1-ol (CAS No. 1270354-33-0)
2-amino-2-(thiophen-3-yl)propan-1-ol (CAS No. 1270354-33-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound features a thiophene ring, a primary amine group, and a hydroxyl group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The growing demand for heterocyclic compounds like 2-amino-2-(thiophen-3-yl)propan-1-ol is driven by their role in modern medicinal chemistry. With the rise of AI-driven drug design and computational chemistry, this compound has been explored for its binding affinity to various biological targets. Users frequently search for terms such as "thiophene derivatives in drug development" and "CAS 1270354-33-0 applications," reflecting its relevance in cutting-edge research. Its molecular framework aligns with trends in personalized medicine and small-molecule therapeutics.
From a synthetic perspective, 2-amino-2-(thiophen-3-yl)propan-1-ol is often synthesized via reductive amination or Grignard reactions, methods widely discussed in organic chemistry forums. Its stereochemistry is another hot topic, as enantiopure forms may exhibit distinct pharmacological activities. Laboratories optimizing green chemistry protocols also investigate this compound to reduce waste and improve yield, addressing the industry's shift toward sustainable synthesis.
Analytical characterization of CAS No. 1270354-33-0 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing. These techniques ensure compliance with stringent regulatory standards for pharmaceutical intermediates. The compound's stability under various pH conditions and solubility profiles are frequently queried, highlighting its practical challenges in formulation. Recent publications have explored its potential in bioconjugation and prodrug design, further expanding its utility.
In summary, 2-amino-2-(thiophen-3-yl)propan-1-ol represents a critical building block in organic and medicinal chemistry. Its multifaceted applications, combined with emerging technologies like machine learning in molecular optimization, position it as a compound of enduring scientific interest. As research progresses, its role in addressing unmet medical needs and advancing synthetic methodologies will likely grow, making it a staple in both academic and industrial settings.
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